molecular formula C10H7BrClNO B13909533 3-Bromo-6-chloro-7-methoxyquinoline

3-Bromo-6-chloro-7-methoxyquinoline

Cat. No.: B13909533
M. Wt: 272.52 g/mol
InChI Key: IJRUOMSUPMSVRE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-7-methoxy-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and methoxy groups in this compound makes it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-7-methoxy-quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methoxy-quinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the quinoline ring.

Industrial Production Methods: Industrial production of 3-bromo-6-chloro-7-methoxy-quinoline may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-7-methoxy-quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted quinolines with different functional groups.

    Oxidation Products: Quinoline N-oxides.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-6-chloro-7-methoxy-quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-7-methoxy-quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects.

Comparison with Similar Compounds

    6-Bromo-4-chloroquinoline: Another quinoline derivative with similar substitution patterns.

    7-Methoxyquinoline: Lacks the bromine and chlorine substituents but shares the methoxy group.

    3-Chloro-6-methoxyquinoline: Similar structure but with different halogen substitution.

Uniqueness: 3-Bromo-6-chloro-7-methoxy-quinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

3-bromo-6-chloro-7-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-10-4-9-6(3-8(10)12)2-7(11)5-13-9/h2-5H,1H3

InChI Key

IJRUOMSUPMSVRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1Cl)Br

Origin of Product

United States

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